Cas no 109351-36-2 (Morphinan-4,6,7-triol,8,14-didehydro-3,8-dimethoxy-, (6b,7b,9a,13a)-)

109351-36-2 structure
Nome del prodotto:Morphinan-4,6,7-triol,8,14-didehydro-3,8-dimethoxy-, (6b,7b,9a,13a)-
Morphinan-4,6,7-triol,8,14-didehydro-3,8-dimethoxy-, (6b,7b,9a,13a)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Morphinan-4,6,7-triol,8,14-didehydro-3,8-dimethoxy-, (6b,7b,9a,13a)-
- sinococuline
- (6beta,7beta,9alpha,13alpha)-3,8-dimethoxy-8,14-didehydromorphinan-4,6,7-triol
- (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol
- Morphinan-4,6,7-triol, 8,14-didehydro-3,8-dimethoxy-, (6beta,7beta,9alpha,13alpha)-
- (9α,13α)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6β,7β-triol
- (1S,9S,12S,13S)-4,11-DIMETHOXY-17-AZATETRACYCLO(7.5.3.0^(1,10).0^(2,7))HEPTADECA-2(7),3,5,10-TETRAENE-3,12,13-TRIOL
- AKOS040763319
- UNII-J5624PB437
- ALKALOID FK1000
- DTXSID00911127
- MORPHINAN-4,6,7-TRIOL, 8,14-DIDEHYDRO-3,8-DIMETHOXY-, (6.BETA.,7.BETA.,9.ALPHA.,13.ALPHA.)-
- (1S,9S,12S,13S)-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene-3,12,13-triol
- (6.BETA.,7.BETA.,9.ALPHA.,13.ALPHA.)-8,14-DIDEHYDRO-3,8-DIMETHOXYMORPHINAN-4,6,7-TRIOL
- BDBM50260779
- 109351-36-2
- CHEMBL524026
- F92832
- FK-1000
- J5624PB437
- SCHEMBL166476
- Q15427859
- DA-77854
- (1S,9S,12S,13S)-4,11-dimethoxy-17-azatetracyclo(7.5.3.01,10.02,7)heptadeca-2(7),3,5,10-tetraene-3,12,13-triol
-
- Inchi: InChI=1S/C18H23NO5/c1-23-12-4-3-9-7-10-14-17(24-2)15(21)11(20)8-18(14,5-6-19-10)13(9)16(12)22/h3-4,10-11,15,19-22H,5-8H2,1-2H3/t10-,11-,15-,18-/m0/s1
- Chiave InChI: MFKPWBJXKCSPGK-KNORBDTNSA-N
- Sorrisi: COC1C=CC2=C([C@@]34CCN[C@@H](C2)C3=C([C@H]([C@H](C4)O)O)OC)C=1O
Proprietà calcolate
- Massa esatta: 333.15769
- Massa monoisotopica: 333.157623
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 538
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 91.2
- XLogP3: -0.1
Proprietà sperimentali
- Densità: 1.41
- Punto di ebollizione: 562.7°Cat760mmHg
- Punto di infiammabilità: 294.1°C
- Indice di rifrazione: 1.66
- PSA: 91.18
- LogP: 0.91140
Morphinan-4,6,7-triol,8,14-didehydro-3,8-dimethoxy-, (6b,7b,9a,13a)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6270-1 mL * 10 mM (in DMSO) |
Sinococuline |
109351-36-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 15800 | 2023-09-15 | |
TargetMol Chemicals | TN6270-5 mg |
Sinococuline |
109351-36-2 | 98% | 5mg |
¥ 4,040 | 2023-07-10 | |
TargetMol Chemicals | TN6270-5mg |
Sinococuline |
109351-36-2 | 5mg |
¥ 12980 | 2024-07-19 | ||
TargetMol Chemicals | TN6270-1 ml * 10 mm |
Sinococuline |
109351-36-2 | 1 ml * 10 mm |
¥ 15800 | 2024-07-19 |
Morphinan-4,6,7-triol,8,14-didehydro-3,8-dimethoxy-, (6b,7b,9a,13a)- Letteratura correlata
-
1. Synthesis of an antitumour alkaloid sinococuline from sinomenineYukio Hitotsuyanagi,Hiroshi Ikuta,Kunihiko Nishimura,Koichi Takeya,Hideji Itokawa J. Chem. Soc. Chem. Commun. 1994 2707
-
2. Contents pages
-
3. Subject index, 1994
-
Colin W. Wright Nat. Prod. Rep. 2010 27 961
109351-36-2 (Morphinan-4,6,7-triol,8,14-didehydro-3,8-dimethoxy-, (6b,7b,9a,13a)-) Prodotti correlati
- 405520-68-5(4-(N,N-Dimethylaminocarbonyl)phenylboronic acid)
- 1036502-60-9(4-{Methyl(4-methylphenyl)methylamino}benzoic Acid)
- 1492567-55-1(3-amino-2-(1H-imidazol-2-yl)propanoic acid)
- 1083168-74-4(1H-Isoindole-1,3(2H)-dione, 2-(6-chloro-4,5-dimethyl-2-pyridinyl)-)
- 107375-91-7(2-(pentane-1-sulfonyl)acetic acid)
- 13729-79-8(4-Piperidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-)
- 1217636-74-2(threo-N-Boc-D-homophenylalanine epoxide)
- 1250105-57-7(5-(4-Aminopiperidin-1-yl)furan-2-carboxylic acid)
- 2137057-99-7((9S)-9-ethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3-carboxylic acid)
- 1446786-38-4(3-(difluoromethyl)-2-fluoro-4-iodopyridine)
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
